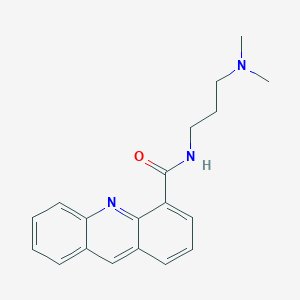
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-, also known as ACPD, is a chemical compound that belongs to the acridine family. It is a heterocyclic organic compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol. ACPD has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- acts as an agonist at metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- binds to the receptor and activates the associated G protein, leading to downstream signaling events that ultimately result in changes in synaptic function.
Biochemische Und Physiologische Effekte
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to modulate synaptic transmission and plasticity, regulate neuronal excitability, and have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- in lab experiments is its high potency and specificity for metabotropic glutamate receptors. This allows for precise modulation of synaptic function and plasticity. However, one limitation is that 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-. One area of interest is the development of more selective agonists for specific subtypes of metabotropic glutamate receptors, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the mechanisms underlying 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-'s neuroprotective effects, which could lead to the development of novel treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the potential off-target effects of 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- and how they may impact experimental outcomes.
Synthesemethoden
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can be synthesized through a multi-step process involving the reaction of acridine with various reagents. One of the most commonly used methods involves the reaction of acridine with 3-dimethylaminopropylamine in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist at metabotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
106626-57-7 |
|---|---|
Produktname |
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- |
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-22(2)12-6-11-20-19(23)16-9-5-8-15-13-14-7-3-4-10-17(14)21-18(15)16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
KYCOMXWKGOQFDE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Kanonische SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Andere CAS-Nummern |
106626-57-7 |
Synonyme |
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



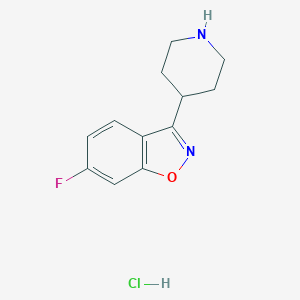
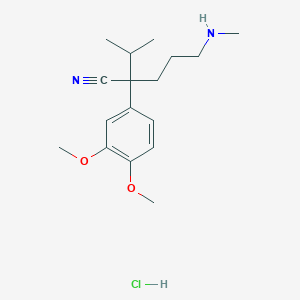


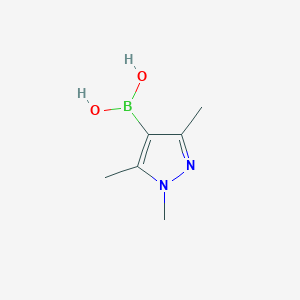

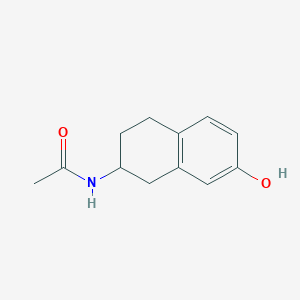
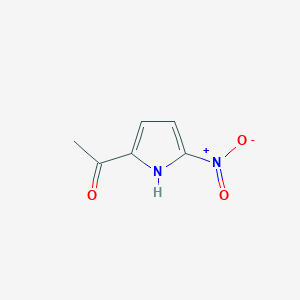
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)

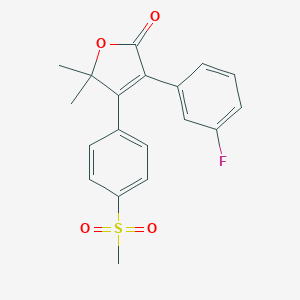
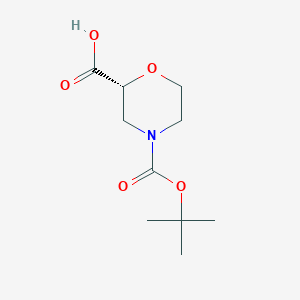
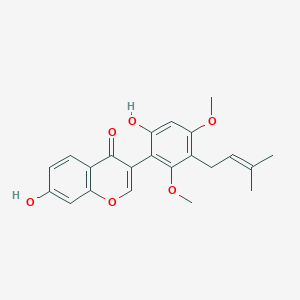
![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)